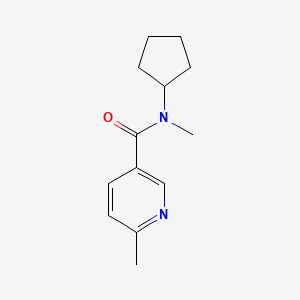
N-(4-fluoro-2-methylphenyl)-2-quinolin-8-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-2-methylphenyl)-2-quinolin-8-ylacetamide, also known as 'FMAQ', is a chemical compound that belongs to the class of quinoline derivatives. This compound has shown potential in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
FMAQ has shown potential in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, FMAQ has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, FMAQ has been used as a tool to study protein-ligand interactions and enzyme inhibition. In pharmacology, FMAQ has been tested for its activity on various receptors, including GABA-A receptors, and has shown potential as an anxiolytic and anticonvulsant agent.
作用機序
The mechanism of action of FMAQ is not fully understood, but it is believed to act as a modulator of various receptors, including GABA-A receptors. FMAQ has been shown to enhance the activity of GABA-A receptors, which are known to be involved in the regulation of anxiety and seizures. FMAQ has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Biochemical and Physiological Effects:
FMAQ has been shown to have various biochemical and physiological effects, including anxiolytic, anticonvulsant, and anti-inflammatory effects. FMAQ has also been shown to improve cognitive function and memory in animal models. Additionally, FMAQ has been shown to have a low toxicity profile, making it a potentially safe drug candidate for further development.
実験室実験の利点と制限
One of the major advantages of FMAQ is its potential as a drug candidate for the treatment of various diseases. FMAQ has also been shown to have a low toxicity profile, making it a potentially safe drug candidate for further development. However, one of the limitations of FMAQ is its limited availability and high cost, which may hinder its widespread use in scientific research.
将来の方向性
There are several future directions for the study of FMAQ. One potential direction is the further investigation of its activity on various receptors, including GABA-A receptors, and its potential as an anxiolytic and anticonvulsant agent. Another potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of more efficient and cost-effective synthesis methods for FMAQ may facilitate its widespread use in scientific research.
In conclusion, FMAQ is a promising chemical compound that has shown potential in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research on FMAQ may lead to the development of novel drugs for the treatment of various diseases.
合成法
The synthesis of FMAQ involves the reaction of 4-fluoro-2-methylaniline with 8-chloroquinoline in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with acetic acid and acetic anhydride to form the final product, FMAQ. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
特性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-12-10-15(19)7-8-16(12)21-17(22)11-14-5-2-4-13-6-3-9-20-18(13)14/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQNHZVAUMELTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

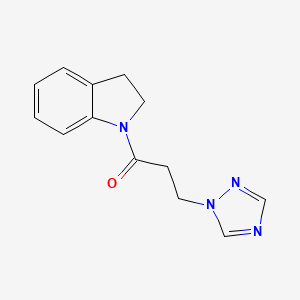
![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)

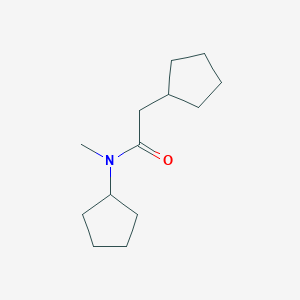
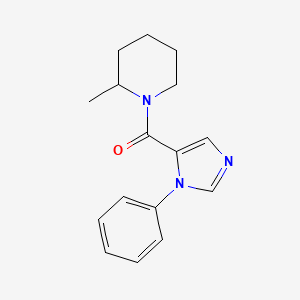
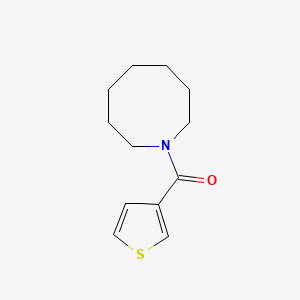
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7507112.png)

![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B7507130.png)
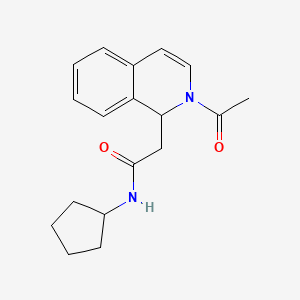
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride](/img/structure/B7507141.png)
